Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate
Description
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate is a substituted acrylate derivative featuring a 4-methylpiperazinyl group at the β-position. This compound is of interest due to the piperazine moiety, a nitrogen-containing heterocycle commonly found in pharmaceuticals and ligands. Piperazine derivatives are known for their versatility in drug design, influencing solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3 |
InChI Key |
LPGRGFKNHWIYLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate serves as a versatile building block in organic synthesis. It is used to develop more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with enhanced properties.
Biology
In biological research, this compound has been utilized to study enzyme interactions and protein-ligand binding due to its structural features. Its piperazine moiety enhances solubility and bioavailability, making it suitable for biological assays.
Medicine
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduction in tumor cell viability | |
| Anticonvulsant | Protection in seizure models |
Case Studies
Several studies have explored the pharmacological effects of this compound and its derivatives:
- Anticancer Effects : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research highlighted the efficacy of this compound against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents.
- Neuropharmacological Studies : Investigations into the anticonvulsant effects revealed that modifications to the piperazine structure could enhance activity against seizures, indicating a promising direction for future drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate are compounds sharing the acrylate backbone but differing in substituents. A notable example from the evidence is Methyl 3-(4-(bromomethyl)phenyl)prop-2-enoate (CAS 946-99-6), which replaces the 4-methylpiperazinyl group with a 4-bromomethylphenyl substituent .
Table 1: Comparative Structural and Functional Features
Functional Implications of Substituents
- 4-Methylpiperazinyl Group :
- Enhances solubility due to the polar, basic nitrogen atoms.
- Common in bioactive molecules (e.g., antipsychotics, antifungals) for receptor binding.
- 4-Bromomethylphenyl Group :
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Alternatively, coupling reactions between 4-methylpiperazine and prop-2-enoate precursors using bases (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) are employed . Optimization includes solvent polarity adjustments (e.g., THF vs. DMF), temperature control (60–80°C), and catalytic efficiency screening (e.g., DMAP for esterification). Purification via column chromatography or recrystallization ensures high yields (>85%) .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For non-crystalline samples, employ NMR (¹H/¹³C) to confirm substituent positions (e.g., piperazine CH₂ at δ 2.3–2.8 ppm) and FT-IR for functional groups (ester C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 225.2) .
Q. What computational methods are suitable for predicting electronic properties and binding interactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps and electrostatic potentials . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with active-site lysine residues). Validate with experimental data (e.g., IC₅₀ from enzyme assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer : Perform orthogonal assays (e.g., competitive binding vs. functional cellular assays) to isolate mechanisms . Analyze structural analogs (e.g., fluorophenyl or chlorophenyl variants ) to identify substituent-specific effects. Use molecular dynamics simulations to assess conformational stability in target binding pockets .
Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?
- Methodological Answer : Challenges include twinning and disorder in the piperazine ring. Mitigate via:
- High-resolution data collection (synchrotron sources, λ = 0.7–1.0 Å).
- SHELXD for phase solution and SHELXL for refinement with TWIN/BASF commands .
- Compare with related piperazine structures (e.g., angle data in ) to model probable conformations.
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify the piperazine ring : Introduce substituents (e.g., -CF₃, -OH) to alter steric/electronic profiles .
- Vary the ester group : Replace methyl with ethyl or tert-butyl to modulate lipophilicity (logP) .
- Use QSAR models to predict bioactivity trends. Validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What strategies ensure reproducibility in synthesizing and testing enantiomerically pure forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
